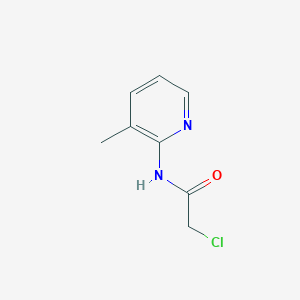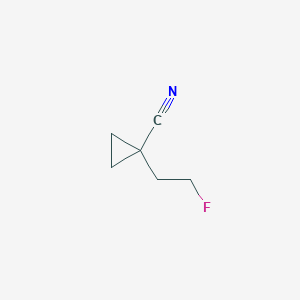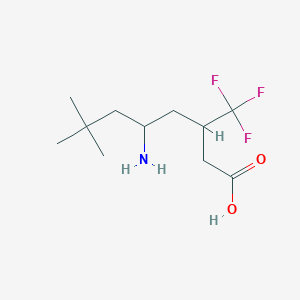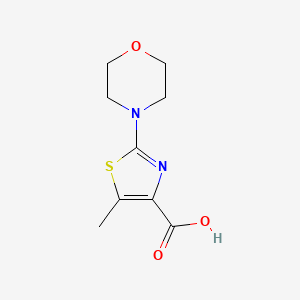
2-chloro-N-(3-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylpyridin-2-yl)acetamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acid chloride and subsequent reaction with 2-chloroacetamide. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: 3-methyl-2-pyridinecarboxylic acid and 2-chloroacetamide.
Scientific Research Applications
2-chloro-N-(3-methylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylpyridin-3-yl)acetamide
- 2-chloro-N-(4-methylpyridin-2-yl)acetamide
- 2-chloro-N-(3-ethylpyridin-2-yl)acetamide
Uniqueness
2-chloro-N-(3-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6-3-2-4-10-8(6)11-7(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |
InChI Key |
AEPUTQSJKYTOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)

![(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)
![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15260404.png)
![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)




